molecular formula C12H12BrNO3 B7842901 Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No.: B7842901
M. Wt: 298.13 g/mol
InChI Key: NVYWXFADADHJEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a bromophenyl group attached to the pyrrolidine ring, which is further substituted with a methyl ester and a ketone group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction using a brominated aromatic compound.

    Esterification: The carboxyl group on the pyrrolidine ring is esterified using methanol in the presence of an acid catalyst.

    Oxidation: The ketone group is introduced through an oxidation reaction using an appropriate oxidizing agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to aromatic residues in proteins, while the pyrrolidine ring can interact with various receptors. The ester and ketone groups may also play roles in modulating the compound’s activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate: Similar structure but with the bromine atom in the para position.

    Methyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate: Chlorine atom instead of bromine.

    Methyl 1-(3-bromophenyl)-5-hydroxypyrrolidine-3-carboxylate: Hydroxyl group instead of the ketone.

Uniqueness

Methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate is unique due to the specific positioning of the bromine atom and the presence of both ester and ketone functional groups. These features contribute to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

methyl 1-(3-bromophenyl)-5-oxopyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-17-12(16)8-5-11(15)14(7-8)10-4-2-3-9(13)6-10/h2-4,6,8H,5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYWXFADADHJEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.